1-[(4-Oxo-1,4-dihydropyridine-3-carbonyl)oxy]pyrrolidine-2,5-dione
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Overview
Description
1-[(4-Oxo-1,4-dihydropyridine-3-carbonyl)oxy]pyrrolidine-2,5-dione is a complex organic compound that features both pyrrolidine and dihydropyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Oxo-1,4-dihydropyridine-3-carbonyl)oxy]pyrrolidine-2,5-dione typically involves the reaction of 4-oxo-1,4-dihydropyridine-3-carboxylates with pyrrolidine derivatives. One common method includes the use of molybdenum hexacarbonyl (Mo(CO)6) to mediate the ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates . This reaction is carried out under reflux conditions in a suitable solvent such as xylene, with molecular sieves to enhance the yield .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Oxo-1,4-dihydropyridine-3-carbonyl)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield different dihydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used but generally include various substituted pyrrolidine and dihydropyridine derivatives.
Scientific Research Applications
1-[(4-Oxo-1,4-dihydropyridine-3-carbonyl)oxy]pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(4-Oxo-1,4-dihydropyridine-3-carbonyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways: It can modulate pathways related to oxidative stress, inflammation, and cellular signaling.
Comparison with Similar Compounds
Ciprofloxacin: Contains a 4-oxo-1,4-dihydropyridine-3-carboxylic acid fragment.
Levofloxacin: Another compound with a similar dihydropyridine structure.
Dolutegravir: Contains a 4-oxo-1,4-dihydropyridine-3-carboxamide fragment.
Uniqueness: 1-[(4-Oxo-1,4-dihydropyridine-3-carbonyl)oxy]pyrrolidine-2,5-dione is unique due to its combined pyrrolidine and dihydropyridine moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
60214-80-4 |
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Molecular Formula |
C10H8N2O5 |
Molecular Weight |
236.18 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C10H8N2O5/c13-7-3-4-11-5-6(7)10(16)17-12-8(14)1-2-9(12)15/h3-5H,1-2H2,(H,11,13) |
InChI Key |
CAFGOVCQQQRTNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CNC=CC2=O |
Origin of Product |
United States |
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